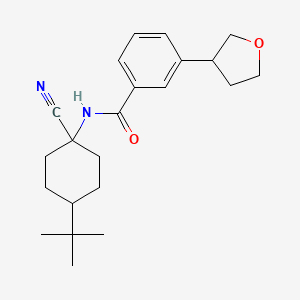![molecular formula C15H25NO4 B2393606 Ácido 1-(terc-butoxicarbonil)octahidrociclohepta[b]pirrol-3a(1H)-carboxílico CAS No. 2225144-51-2](/img/structure/B2393606.png)
Ácido 1-(terc-butoxicarbonil)octahidrociclohepta[b]pirrol-3a(1H)-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle with a nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the Boc group is typically introduced using Boc2O (di-tert-butyl dicarbonate) in the presence of a base . The carboxylic acid group could be introduced through various methods, such as oxidation or via a Grignard reaction with carbon dioxide.Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid . The carboxylic acid group can react with bases to form salts, or with alcohols to form esters.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with Boc-protected amines are stable under basic conditions but can be deprotected under acidic conditions .Mecanismo De Acción
The mechanism of action of 1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acidyclo[2.2.1]heptane-3-carboxylic acid is not fully understood. However, it is believed that the compound acts as a nucleophile and can undergo various reactions with electrophiles to form new compounds. This property makes it a useful building block for the synthesis of bioactive molecules.
Biochemical and Physiological Effects
1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acidyclo[2.2.1]heptane-3-carboxylic acid has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound can act as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acidyclo[2.2.1]heptane-3-carboxylic acid in lab experiments include its versatility as a building block for the synthesis of bioactive molecules and its ability to act as a potent inhibitor of acetylcholinesterase. However, the limitations of using the compound include its multi-step synthesis process and the lack of extensive studies on its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the study of 1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acidyclo[2.2.1]heptane-3-carboxylic acid. These include:
1. Further studies on the compound's biochemical and physiological effects to determine its potential as a drug candidate for the treatment of various diseases.
2. Development of new synthetic methods for the production of 1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acidyclo[2.2.1]heptane-3-carboxylic acid to streamline the synthesis process.
3. Investigation of the compound's potential as a building block for the synthesis of new bioactive molecules with therapeutic potential.
4. Studies on the compound's potential as a chiral auxiliary in asymmetric synthesis.
Conclusion
In conclusion, 1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acidyclo[2.2.1]heptane-3-carboxylic acid is a cyclic amino acid that has shown promising results in scientific research applications. The compound's versatility as a building block for the synthesis of bioactive molecules and its potential as a drug candidate for the treatment of various diseases make it an important molecule in medicinal chemistry. Further studies on the compound's biochemical and physiological effects and the development of new synthetic methods will pave the way for its future use in the development of new drugs and bioactive molecules.
Métodos De Síntesis
The synthesis of 1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acidyclo[2.2.1]heptane-3-carboxylic acid involves a multi-step process that includes the reaction of cycloheptene with nitrosyl chloride to form a nitroso intermediate. This intermediate is then reduced using sodium borohydride to yield the desired product. The final step involves the protection of the amino group with tert-butoxycarbonyl (Boc) to yield 1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acidyclo[2.2.1]heptane-3-carboxylic acid.
Aplicaciones Científicas De Investigación
- Derivados de Ácido Borónico: La funcionalidad de ácido borónico del compuesto puede ser explotada para el diseño de fármacos. Los investigadores han explorado su potencial como bloque de construcción para fármacos que contienen boro, especialmente en la terapia contra el cáncer y los agentes antivirales .
- Diseño de Profármacos: El grupo protector terc-butoxicarbonil (Boc) puede ser eliminado estratégicamente in vivo, permitiendo la liberación controlada del fármaco. Este enfoque de profármaco mejora la estabilidad del fármaco durante el transporte y almacenamiento .
- Reacciones de Diels-Alder: El N-Boc-pirrol participa en reacciones de Diels-Alder, formando aductores endo con retención de la estereoquímica. Estas reacciones son valiosas para crear arquitecturas moleculares complejas .
- Ciclopropanación: Reacciona con diazoacetato de metilfenilo para producir productos monociclopropano y diciclopropano. Estas reacciones son útiles en la construcción de sistemas cíclicos tensos .
- Funcionalización de Superficies: El pirrol protegido con Boc puede ser unido a superficies, como nanopartículas o electrodos, para aplicaciones en sensores, catálisis o reconocimiento molecular .
- Bioconjugación: Los investigadores han utilizado el N-Boc-pirrol como un asa para la bioconjugación específica del sitio. Al desproteger selectivamente el grupo Boc, pueden unir el compuesto a biomoléculas o superficies .
- Separaciones Quirales: La naturaleza quiral del N-Boc-pirrol lo hace útil en la cromatografía quiral y las separaciones enantioselectivas .
Química Medicinal y Desarrollo de Fármacos
Síntesis Orgánica
Ciencia de Materiales
Biología Química
Química Analítica
Educación y Formación
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-10-9-15(12(17)18)8-6-4-5-7-11(15)16/h11H,4-10H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUPRPFHSGEDMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCCCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,5-dimethylbenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2393523.png)
![2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2393526.png)
![(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol](/img/structure/B2393527.png)
![8-[(3,4-Dimethoxyphenyl)acetyl]-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2393528.png)
![2-(3-Methylpyrazin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2393532.png)

![6-cyclopropyl-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2393537.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2393538.png)
![3-Aminobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B2393539.png)




![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2393546.png)